molecular formula C19H13NO2 B14313327 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one CAS No. 111341-55-0

7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one

Cat. No.: B14313327
CAS No.: 111341-55-0
M. Wt: 287.3 g/mol
InChI Key: LAIOLWARIDOHGF-UHFFFAOYSA-N
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Description

7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a catalyst to form the desired furo[3,4-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the ring system .

Scientific Research Applications

7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

    6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones: These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present.

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a fused ring system but with a pyrazole ring instead of a furan ring.

Uniqueness: 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one is unique due to the presence of the furan ring fused to the pyridine ring, along with the diphenyl substitution. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and other applications .

Properties

CAS No.

111341-55-0

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

7,7-diphenylfuro[3,4-b]pyridin-5-one

InChI

InChI=1S/C19H13NO2/c21-18-16-12-7-13-20-17(16)19(22-18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H

InChI Key

LAIOLWARIDOHGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC=N3)C(=O)O2)C4=CC=CC=C4

Origin of Product

United States

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